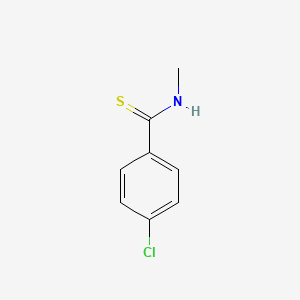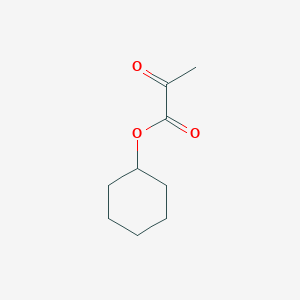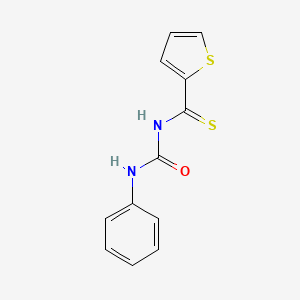
4-Chloro-N-methylbenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarbothioamide, 4-chloro-N-methyl-: is an organic compound with the molecular formula C8H8ClNS It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzenecarbothioamide, 4-chloro-N-methyl- typically involves the reaction of 4-chlorobenzenecarbothioamide with methylating agents. One common method is the reaction of 4-chlorobenzenecarbothioamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of benzenecarbothioamide, 4-chloro-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Benzenecarbothioamide, 4-chloro-N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted benzenecarbothioamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzenecarbothioamide, 4-chloro-N-methyl- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new antimicrobial and anticancer agents. Its ability to inhibit specific enzymes and pathways in microbial and cancer cells is of significant interest .
Industry: In the industrial sector, benzenecarbothioamide, 4-chloro-N-methyl- is used as a catalyst and additive in various chemical processes. Its stability and reactivity make it suitable for use in polymerization reactions and other industrial applications .
Mecanismo De Acción
The mechanism of action of benzenecarbothioamide, 4-chloro-N-methyl- involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparación Con Compuestos Similares
- Benzenecarbothioamide, 4-chloro-N-phenyl-
- Benzenecarbothioamide, 4-chloro-N,N-dimethyl-
- Benzenecarbothioamide, 4-chloro-N-ethyl-
Comparison: Benzenecarbothioamide, 4-chloro-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial and anticancer activity, making it a more potent candidate for drug development .
Propiedades
Número CAS |
60253-29-4 |
|---|---|
Fórmula molecular |
C8H8ClNS |
Peso molecular |
185.67 g/mol |
Nombre IUPAC |
4-chloro-N-methylbenzenecarbothioamide |
InChI |
InChI=1S/C8H8ClNS/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |
Clave InChI |
FRTOGKFMOBQKIJ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-dichloro-N-[(2-imino-4-methyl-1,3-thiazol-5-ylidene)amino]aniline](/img/structure/B13998636.png)

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpentanoic acid](/img/structure/B13998647.png)


![3-Phenyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B13998658.png)
![n'-[(4-Methylphenyl)sulfonyl]-2-(methylsulfanyl)benzohydrazide](/img/structure/B13998660.png)
![4,4,6-Trimethyl-7-oxa-1,3-diazabicyclo[4.3.0]nonane-2-thione](/img/structure/B13998669.png)

![Diethyl 4,4'-[1H-1,2,4-triazole-3,5-diylbis(carbamoylazanediyl)]dibenzoate](/img/structure/B13998673.png)

![2-Nitrobicyclo[2.2.2]octane](/img/structure/B13998680.png)

